Cas no 1803711-15-0 (2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

2,6-Dibromo-4-(difluoromethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
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- 2,6-Dibromo-4-(difluoromethoxy)benzonitrile
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- インチ: 1S/C8H3Br2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H
- InChIKey: VHDXRXBHSMIUNC-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=C(C=C(C=1)OC(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- XLogP3: 3.9
- トポロジー分子極性表面積: 33
2,6-Dibromo-4-(difluoromethoxy)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020357-500mg |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013020357-250mg |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013020357-1g |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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2,6-Dibromo-4-(difluoromethoxy)benzonitrileに関する追加情報
Introduction to 2,6-Dibromo-4-(difluoromethoxy)benzonitrile (CAS No. 1803711-15-0)
2,6-Dibromo-4-(difluoromethoxy)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1803711-15-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated and fluorinated aromatic nitriles, which are widely recognized for their diverse biological activities and synthetic utility. The unique structural features of this molecule, including the presence of both bromine and fluorine substituents, make it a valuable intermediate in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.
The bromine atoms at the 2- and 6-positions, along with the difluoromethoxy group at the 4-position, contribute to the compound's reactivity and its potential in various chemical transformations. These substituents enhance its interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry. The benzonitrile core provides a stable aromatic framework that can be further functionalized to produce more complex molecules with tailored properties.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. 2,6-Dibromo-4-(difluoromethoxy)benzonitrile has been studied for its potential applications in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The combination of bromine and fluorine atoms allows for selective modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds.
One of the most compelling aspects of this compound is its role as a building block in drug discovery. The difluoromethoxy group, in particular, has been shown to improve metabolic stability and binding affinity in drug candidates. This feature is particularly valuable in the development of small-molecule inhibitors that require precise interactions with biological targets. Additionally, the presence of bromine atoms facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.
Recent studies have highlighted the utility of 2,6-Dibromo-4-(difluoromethoxy)benzonitrile in the synthesis of novel heterocyclic compounds. Heterocycles are known for their prevalence in biologically active molecules, and incorporating this compound into heterocyclic frameworks can lead to innovative drug candidates. For instance, researchers have explored its use in generating benzothiazole derivatives, which exhibit potent activity against various diseases.
The pharmaceutical industry has also shown interest in this compound for its potential as an intermediate in the production of antiviral agents. The structural motifs present in 2,6-Dibromo-4-(difluoromethoxy)benzonitrile are reminiscent of known antiviral drugs, suggesting that derivatives of this compound could possess similar therapeutic effects. Further investigation into its biological activity is warranted to uncover new treatment modalities for viral infections.
In addition to pharmaceutical applications, 2,6-Dibromo-4-(difluoromethoxy)benzonitrile has been explored in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. The halogenated aromatic ring can interact with biological targets in pests and weeds, leading to effective control measures while minimizing environmental impact.
The synthesis of 2,6-Dibromo-4-(difluoromethoxy)benzonitrile involves multi-step organic reactions that highlight its synthetic versatility. Starting from commercially available precursors such as 4-methoxybenzonitrile, bromination followed by fluorination introduces the desired substituents. These reactions can be optimized to achieve high yields and purity, making the compound accessible for further applications.
From a chemical perspective, one of the key challenges in working with this compound is managing its reactivity due to the presence of multiple functional groups. However, advances in synthetic methodology have provided tools to control these reactions effectively. For example, palladium-catalyzed cross-coupling reactions allow for precise functionalization at specific positions on the aromatic ring.
The safety profile of 2,6-Dibromo-4-(difluoromethoxy)benzonitrile is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted side reactions.
In conclusion,2,6-Dibromo-4-(difluoromethoxy)benzonitrile (CAS No. 1803711-15-0) is a versatile and valuable compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for halogenated aromatic compounds, this molecule is likely to play an increasingly important role in drug discovery and development.
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